Benzoylnitromethane

Catalog No.
S663040
CAS No.
614-21-1
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoylnitromethane

CAS Number

614-21-1

Product Name

Benzoylnitromethane

IUPAC Name

2-nitro-1-phenylethanone

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

JTWHVBNYYWFXSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]

The exact mass of the compound Benzoylnitromethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzoylnitromethane (CAS 614-21-1), commonly referred to as α-nitroacetophenone, is a highly reactive, bifunctional building block characterized by adjacent benzoyl and nitro groups. In industrial and pharmaceutical process chemistry, it is primarily procured as a stable, carbon-acidic precursor for the construction of complex nitrogen-containing heterocycles, such as isoxazoles, isoxazolines, and pyrroles [1]. Unlike simple aliphatic nitro compounds, the dual electron-withdrawing nature of its functional groups drastically increases the acidity of the bridging methylene protons, enabling deprotonation and subsequent functionalization under exceptionally mild or even base-free conditions [2]. This makes it an invaluable reagent for asymmetric organocatalysis, tandem Michael/acyl transfer reactions, and 1,3-dipolar cycloadditions where harsh reaction conditions would otherwise degrade sensitive substrates.

Attempting to substitute benzoylnitromethane with cheaper, simpler precursors like nitromethane or acetophenone introduces severe process inefficiencies and safety risks. Acetophenone cannot be directly nitrated at the α-position without competing aromatic ring nitration or the use of hazardous, highly corrosive reagents [1]. Conversely, synthesizing benzoylnitromethane in situ from nitromethane requires strong bases and highly exothermic acylation steps that are prone to over-reaction and difficult to scale safely [2]. Furthermore, when compared to α-haloacetophenones (e.g., phenacyl bromide), benzoylnitromethane provides orthogonal reactivity; it serves as a direct precursor to nitrile oxides for 1,3-dipolar cycloadditions, a pathway that α-halides cannot access without multi-step functionalization [3]. Procuring the pre-formed α-nitro ketone is therefore critical for streamlining workflows and avoiding the handling of unstable or explosive intermediates.

Enhanced C-H Acidity for Mild Deprotonation Workflows

The dual electron-withdrawing effect of the benzoyl and nitro groups makes benzoylnitromethane an exceptionally strong carbon acid compared to simple nitroalkanes. Quantitative kinetic studies demonstrate that benzoylnitromethane is 5.8 pKa units more acidic than nitromethane in water, and up to 8.6 pKa units more acidic in 90% DMSO/water mixtures [1]. This massive increase in acidity allows the compound to be deprotonated by mild, catalytic bases (such as chiral amines or chloramine-T) rather than requiring the strong, stoichiometric bases (e.g., alkoxides) needed for nitromethane [2].

Evidence DimensionpKa difference in aqueous/DMSO media
Target Compound DataBenzoylnitromethane (pKa ~4.4 in water)
Comparator Or BaselineNitromethane (pKa ~10.2 in water)
Quantified Difference5.8 to 8.6 pKa units more acidic
ConditionsWater and 50-90% DMSO/water mixtures

Enables the use of mild reaction conditions that preserve sensitive functional groups and are compatible with highly enantioselective organocatalytic processes.

Catalyst-Free Generation of 1,3-Dipoles for Green Cycloadditions

Traditional synthesis of isoxazole building blocks from primary nitro compounds requires strong dehydrating agents (e.g., Mukaiyama reagent, isocyanates) to generate the reactive nitrile oxide intermediate. In contrast, benzoylnitromethane can undergo 1,3-dipolar cycloaddition with terminal alkynes or alkenes in a 1:1 mixture of water and polyethylene glycol (PEG-400) at 90 °C without any added base, catalyst, or dehydrating agent [1]. This catalyst-free methodology leverages the compound's unique activation profile, achieving high isolated yields of complex isoxazoles while completely eliminating hazardous solvents and stoichiometric dehydrating waste [1].

Evidence DimensionReagent requirement for nitrile oxide generation
Target Compound DataBenzoylnitromethane (Requires only aqueous PEG-400 at 90 °C)
Comparator Or BaselineStandard primary nitroalkanes (Require strong dehydrating agents or basic conditions)
Quantified Difference100% elimination of stoichiometric dehydrating agents and catalysts
Conditions1:1 Water/PEG-400, 90 °C, 4-6 hours

Drastically reduces waste, reagent costs, and safety hazards in the industrial scale-up of isoxazole and isoxazoline pharmaceutical intermediates.

High Stereocontrol in Asymmetric Organocatalytic Cascades

Benzoylnitromethane serves as a highly efficient nucleophile in asymmetric organocatalytic Michael/acyl transfer reactions. When reacted with 4-arylidenepyrrolidine-2,3-diones using a bifunctional thiourea catalyst, benzoylnitromethane delivers the complex cyclized products in up to 80% yield with 88% enantiomeric excess (ee) [1]. The presence of both the nitro and benzoyl groups is critical for coordinating with the bifunctional catalyst to lock the transition state. Simpler ketones or unactivated nitroalkanes fail to undergo this tandem sequence with comparable stereocontrol or yield [1].

Evidence DimensionEnantiomeric excess (ee) in tandem Michael/acyl transfer
Target Compound DataBenzoylnitromethane (up to 88% ee, 80% yield)
Comparator Or BaselineLess activated ketones/nitroalkanes (Fail to achieve tandem transfer or yield low ee)
Quantified DifferenceEnables high ee (>80%) in a single-step cascade
ConditionsBifunctional thiourea catalyst, CHCl3 or THF solvent

Saves multiple synthetic steps and avoids expensive chiral resolution in the procurement and synthesis of complex chiral heterocycles.

Trace-Catalyst Allylic C-H Functionalization

In the synthesis of hydroquinolines via intermolecular [4+2] cycloadditions, benzoylnitromethane acts as an exceptional nucleophile for palladium-catalyzed asymmetric allylic C-H functionalization. Using only 2 mol% of a palladium catalyst with a chiral alkylphosphine ligand, benzoylnitromethane achieves highly stereoselective C-C bond formation, delivering hydroquinoline derivatives with diastereoselectivities of >20:1 and enantioselectivities up to 98% ee [1]. This performance drastically outpaces standard carbon nucleophiles, which often require pre-activation or higher catalyst loadings to achieve similar conversions [1].

Evidence DimensionCatalyst loading and stereoselectivity
Target Compound DataBenzoylnitromethane (2 mol% Pd catalyst, >20:1 dr, up to 98% ee)
Comparator Or BaselineStandard unactivated carbon nucleophiles (Require pre-activation or >5 mol% catalyst)
Quantified DifferenceNear-perfect stereocontrol at trace catalyst levels
ConditionsPd-catalyzed asymmetric allylic C-H alkylation

Minimizes expensive precious-metal catalyst consumption while maximizing optical purity in pharmaceutical manufacturing.

Industrial Synthesis of Isoxazole and Isoxazoline Libraries

Driven by its ability to generate nitrile oxides without harsh dehydrating agents, benzoylnitromethane is the preferred precursor for the green synthesis of isoxazole rings. It is highly suited for aqueous PEG-mediated or chloramine-T-catalyzed cycloadditions with alkynes and alkenes, making it ideal for high-throughput library generation in agrochemical and pharmaceutical discovery[1].

Precursor for Asymmetric Organocatalytic Cascades

Because of its significantly enhanced C-H acidity (5.8 pKa units lower than nitromethane), benzoylnitromethane is perfectly tuned for mild deprotonation by chiral amine or thiourea catalysts. It is the optimal starting material for tandem Michael/acyl transfer reactions, enabling the single-step synthesis of highly functionalized, enantiopure pyrrolidine derivatives used in drug development [2].

Stereoselective Palladium-Catalyzed C-H Functionalization

Benzoylnitromethane is an excellent nucleophile for advanced C-H functionalization workflows. Its dual activation allows it to participate in Pd-catalyzed asymmetric allylic alkylations at very low catalyst loadings (2 mol%), yielding complex chiral hydroquinolines with up to 98% ee. This makes it a highly valuable reagent for process chemists looking to minimize precious metal usage while constructing complex heterocyclic scaffolds [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

614-21-1

Dates

Last modified: 08-15-2023

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